Mmp-9-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

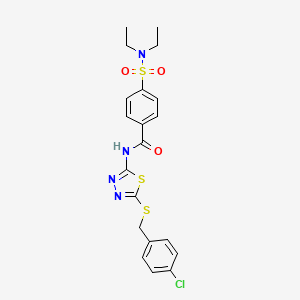

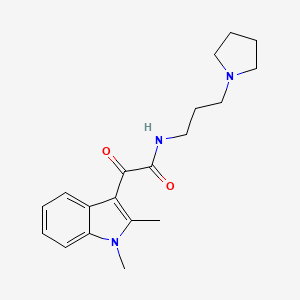

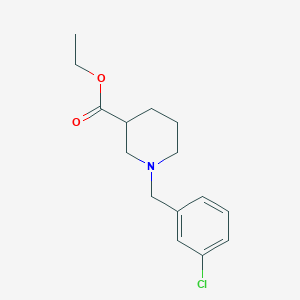

Mmp-9-IN-1 is a secondary carboxamide . It is a specific matrix metalloproteinase-9 (MMP-9) inhibitor . It selectively targets the hemopexin (PEX) domain of MMP-9 .

Molecular Structure Analysis

This compound is a secondary carboxamide resulting from the formal condensation of the carboxy group of [(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid with the amino group of 4-(difluoromethoxy)aniline . The molecular weight is 369.39 .Chemical Reactions Analysis

MMP-9 plays a number of important physiological functions but is also responsible for many pathological processes, including cancer invasion, metastasis, and angiogenesis . MMP-9 works as an activator, or activity enhancer, of signaling molecules like cytokines or chemokines .Wissenschaftliche Forschungsanwendungen

Osteoarthritis Research

MMP-9-IN-1 has been relevant in osteoarthritis (OA) research. A study by Lang et al. (2015) developed a 3D in vitro OA model using scaffold-free cartilage transplants to study osteoarthritic changes. They observed significant increases in inflammatory markers and matrix-degrading enzymes like MMP-9 under stimulated conditions, suggesting osteoarthritic changes similar to early-stage OA in humans. This model facilitates reproducibility and reflects the pathogenesis of OA closely, highlighting the importance of MMP-9 in OA research (Lang et al., 2015).

Stroke and Neurological Disorders

MMP-9 has been identified as a potential marker for acute ischemic stroke (AIS). Ramos-Fernández et al. (2011) conducted a systematic review and found that higher MMP-9 values were significantly correlated with larger infarct volume, severity of stroke, and worse functional outcome. MMP-9 levels were higher in patients with AIS compared to healthy controls, suggesting its role as a marker for ongoing brain ischemia and a predictor of hemorrhage in patients treated with thrombolytic therapy (Ramos-Fernández et al., 2011).

Cancer Biomarkers

Huang (2018) discussed the value of MMP-9 as a biomarker in various cancers. MMP-9 plays vital roles in biological processes like invasion, metastasis, and angiogenesis in cancer. The study highlighted recent advances in MMP-9 biosensors for detecting this enzyme, indicating its significance in cancer research (Huang, 2018).

Prostate Cancer

Lichtinghagen et al. (2002) investigated the behavior of MMP-9 in human prostate cancer. They found that MMP-9 expression was significantly higher in malignant tissue, suggesting a proteolytic imbalance in prostate cancer. This study underlines the role of MMP-9 in the progression of prostate cancer (Lichtinghagen et al., 2002).

Ocular Surface Disease

Kaufman (2013) evaluated the importance of testing for MMP-9 in dry eye and ocular surface disease. Elevated MMP-9 levels on the ocular surface identified patients who would benefit from antiinflammatory therapy, indicating the enzyme's significance in diagnosing and treating ocular surface diseases (Kaufman, 2013).

Wirkmechanismus

Mode of Action

Mmp-9-IN-1 interacts with MMP-9 by inhibiting its proteolytic activity . One cysteine (Cys99) residue in the propeptide of pro-MMP-9 can interact with the catalytic zinc ion of this protein . This interaction is required in the maintenance of MMP latency. The proteolytic removal of the propeptide region will completely disrupt this interaction . After activation, MMP-9 can cleave its substrates at MMP-9 cleavage sites .

Biochemical Pathways

MMP-9 is involved in various biochemical pathways. It plays a key role in tumorigenesis by regulating migration, epithelial-to-mesenchymal transition, and survival of cancer cells, induction of immune response, angiogenesis, and formation of the tumor microenvironment . MMP-9 also participates in the degradation of components of the extracellular matrix and is involved in vascular remodeling and vasomotor changes . MMP-9 activity is required during embryological development and maintenance of physiology through degradation of ECM molecules and allowing cell migration .

Pharmacokinetics

It is known that the activity of mmp-9 is regulated by tissue inhibitors of metalloproteinases (timps), which impede substrate binding and activity by binding to its active sites . This suggests that the bioavailability of this compound could be influenced by the presence of TIMPs in the body.

Result of Action

The inhibition of MMP-9 by this compound can lead to various molecular and cellular effects. MMP-9 cleaves and activates many immune-related molecules such as interleukin-8 to its more potent truncated form and activates IL-1β and transforming growth factor β . Therefore, inhibition of MMP-9 can potentially disrupt these processes. Moreover, MMP-9 has been implicated in various pathological conditions, including cancer invasion, metastasis, angiogenesis, and inflammatory diseases . Thus, this compound could potentially have therapeutic effects in these conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, MMP-9 expression and activity can be regulated by growth factors, cytokines, oncogenes, metal ions, and hormones through MAPK pathway signaling . Moreover, the pattern of MMP-9 expression, activity, and excretion after peripheral nerve injury is universal in both sexes . Therefore, the biological environment and the presence of other signaling molecules can significantly influence the action of this compound.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTRRVUORWPRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)